Titanium telluride
Description
Evolution of Research on Transition Metal Tellurides and Their Academic Significance
The study of transition metal tellurides (TMTes) has gained considerable momentum in recent years due to their distinct and promising properties. rsc.orgrsc.org These materials are noted for their high electrical conductivity, numerous redox-active sites, and commendable chemical stability. rsc.org Such characteristics make them compelling candidates for a variety of high-performance applications, particularly in the realm of energy storage and conversion. rsc.orgresearchgate.netresearchgate.net
The academic significance of TMTes stems from their potential to address the growing global demand for efficient and sustainable energy solutions. rsc.org Researchers are actively exploring their use in supercapacitors, where high power density and long-cycle stability are paramount. rsc.org Furthermore, their unique electronic and structural properties have opened up avenues of investigation for their use as electrocatalysts, particularly for the hydrogen evolution reaction (HER), a key process in clean energy production. researchgate.netmdpi.comnih.gov The ability to exist in a wide range of oxidation states, a result of tellurium's diffusive nature and covalency, is crucial for applications based on faradaic reactions. rsc.org
The evolution of research has also been driven by the fundamental physics observable in these materials. The large atomic number of tellurium results in strong spin-orbit coupling, a phenomenon of great interest in condensed matter physics. nih.gov This, combined with their layered structures, gives rise to unique electrical transport properties and the potential for applications in spintronics and as topological insulators. nih.gov
Contextualization of Titanium Telluride within Layered Chalcogenide Research Paradigms
This compound, particularly in its ditelluride form (TiTe₂), is a prominent member of the transition metal dichalcogenide (TMDC) family, a class of materials that has been the subject of intense research. ontosight.ai TMDCs are characterized by their layered structure, where a layer of transition metal atoms is sandwiched between two layers of chalcogen atoms. ontosight.aihqgraphene.com These layers are held together by weak van der Waals forces, which allows them to be easily separated, or exfoliated, into two-dimensional (2D) sheets. hqgraphene.comsamaterials.comalfa-chemistry.com
This ability to create atomically thin materials places this compound squarely within the research paradigm of 2D materials, alongside graphene and other TMDCs like molybdenum disulfide (MoS₂). unithink.co.kr The investigation of these 2D materials has revealed a wealth of novel physical phenomena and potential applications. In the case of this compound, its layered structure is directly linked to its interesting electronic and thermoelectric properties. ontosight.ai
Furthermore, the study of this compound extends to more complex layered structures, such as mixed-anion compounds. For instance, the synthesis of layered oxide tellurides like Ti₂Te₂O, formed through the deintercalation of alkali metals from parent compounds, highlights the versatility of this compound chemistry and its role in creating new van der Waals layered materials. cam.ac.uk The formation of these layered compounds, which can be intercalated with other elements to create non-stoichiometric phases, is a key area of research within the broader field of chalcogenide chemistry. wikipedia.org
Current Research Landscape and Fundamental Challenges in this compound Science
The current research landscape for this compound is vibrant and multifaceted, with investigations spanning from fundamental materials synthesis to the exploration of advanced applications. A significant area of focus is the synthesis of high-quality, large-area, and atomically thin TiTe₂ crystals. ntu.edu.sg Techniques such as molecular beam epitaxy (MBE) and chemical vapor deposition (CVD) are being employed to achieve this, with the goal of producing materials suitable for electronic and optoelectronic devices. ntu.edu.sgacs.org
The exploration of this compound's electronic properties is another major research thrust. TiTe₂ is a semimetal, and its high electrical conductivity makes it a candidate for use in electronic devices like field-effect transistors and interconnects. ontosight.ai Additionally, the presence of charge density waves (CDWs) in TiTe₂ adds another layer of complexity and interest to its electronic behavior. unithink.co.kr Its thermoelectric properties, which could enable the conversion of waste heat into electrical energy, are also under active investigation. ontosight.ai
Despite the promising outlook, several fundamental challenges remain in this compound science. A primary challenge is the synthesis of stoichiometric TiTe₂. The material has a tendency to form non-stoichiometric phases, with an excess of titanium atoms intercalating between the Te-Ti-Te layers. acs.orgnsf.gov This self-intercalation can significantly alter the material's properties and presents a hurdle for achieving pure, single-phase crystals. acs.org In fact, various this compound phases are known to exist, including Ti₅Te₄, Ti₂Te₃, and TiTe. materialsproject.orgresearchgate.net
Another challenge lies in the stability of the material. Monolayer TiTe₂ can be unstable and prone to decomposition, particularly at elevated temperatures. acs.org The cost and complexity of the manufacturing process, including the extraction and processing of titanium, also present practical challenges for its widespread application. lastingtitanium.com Overcoming these hurdles through advanced synthesis techniques and a deeper understanding of the material's fundamental properties will be crucial for unlocking the full potential of this compound.
Interactive Data Tables
Table 1: Crystal Structure Properties of Selected this compound Compounds
| Compound | Crystal System | Space Group |
| TiTe₂ | Hexagonal | P-3m1 |
| Ti₅Te₄ | Tetragonal | I4/m |
| Ti₂Te₂O | Tetragonal | I4/mmm |
Table 2: Lattice Parameters of Selected this compound Compounds
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| TiTe₂ | 3.777 | 3.777 | 6.495 | 90 | 90 | 120 |
| Ti₅Te₄ | 10.20 | 10.20 | 3.76 | 90 | 90 | 90 |
| Ti₂Te₂O | 4.04811 | 4.04811 | 13.3891 | 90 | 90 | 90 |
Structure
2D Structure
Properties
IUPAC Name |
bis(tellanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPAOGPIWFDWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065242 | |
| Record name | Titanium telluride (TiTe2) | |
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Molecular Weight |
303.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-75-3 | |
| Record name | Titanium telluride (TiTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-75-3 | |
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| Record name | Titanium telluride (TiTe2) | |
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| Record name | Titanium telluride (TiTe2) | |
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| Record name | Titanium telluride (TiTe2) | |
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| Record name | Titanium ditelluride | |
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Advanced Synthesis and Growth Methodologies for Titanium Telluride Compounds
Bulk Crystal Growth Techniques for Titanium Telluride
High-quality, large single crystals of 1T-phase this compound are predominantly grown using the chemical vapor transport (CVT) method. iphy.ac.cn In this technique, a transport agent, typically iodine, is used to volatilize the constituent elements or a polycrystalline precursor at a high-temperature zone of a sealed ampoule. iphy.ac.cnscribd.com A temperature gradient is established along the ampoule, driving the gaseous species to a lower-temperature zone where they react and deposit to form single crystals. iphy.ac.cn For TiTe2, the high-temperature source end is typically heated to 900°C, while the growth end is maintained at 800°C, creating a temperature gradient of approximately 5°C/cm. iphy.ac.cn The concentration of the iodine transport agent is also a critical parameter, with a typical concentration of around 5 mg/mL. iphy.ac.cn
An alternative to the conventional temperature gradient CVT is the isothermal chemical vapor transport (ICVT) method. scribd.comresearchgate.netarxiv.org This modified technique is carried out isothermally in sealed quartz tubes placed horizontally in a box furnace, also using iodine as the transport agent. scribd.comresearchgate.netarxiv.org The ICVT method has been reported to yield large, high-quality single crystals with excellent crystallinity and homogeneity, with dimensions reaching up to 15 mm. researchgate.netarxiv.org
Another significant technique for producing high-purity single crystals is the flux zone growth method. 2dsemiconductors.com This halide-free approach is known for yielding crystals with very low defect concentrations (as low as 1E9 - 1E10 cm-2) and superior crystalline quality compared to CVT. 2dsemiconductors.com However, the flux method is considerably slower, with growth times extending to around three months. 2dsemiconductors.com
The Bridgman method, a well-established technique for growing large single crystals of various materials, is also a viable, though less commonly cited, method for this compound. wsu.edunasa.govcarbolite-gero.comscience.gov This technique involves the slow movement of a pre-synthesized melt through a controlled temperature gradient to induce directional solidification. carbolite-gero.com
The choice of bulk crystal growth technique depends on the desired balance between crystal quality, size, purity, and synthesis time. The following table summarizes the key parameters and outcomes of these methods.
| Growth Technique | Typical Transport Agent | Temperature Gradient | Growth Time | Key Advantages |
| Chemical Vapor Transport (CVT) | Iodine iphy.ac.cnscribd.com | ~5 °C/cm iphy.ac.cn | ~2 weeks 2dsemiconductors.com | Relatively fast growth |
| Isothermal Chemical Vapor Transport (ICVT) | Iodine scribd.comresearchgate.netarxiv.org | Isothermal | ~7 days | Large, homogeneous crystals researchgate.net |
| Flux Zone Growth | Halide-free 2dsemiconductors.com | Controlled | ~3 months 2dsemiconductors.com | High purity, low defect density 2dsemiconductors.com |
| Bridgman Method | N/A (Melt-based) | Controlled | Varies | Potential for large, oriented crystals |
Nanostructure and Thin Film Fabrication of this compound
The fabrication of this compound in the form of nanostructures and thin films is crucial for its integration into electronic and optoelectronic devices. Various advanced techniques have been developed to achieve precise control over the material's dimensions and properties at the nanoscale.
Molecular Beam Epitaxy (MBE) for this compound Ultrathin Films
Molecular Beam Epitaxy (MBE) is a highly controlled deposition technique used to grow high-quality, single-crystal thin films. While specific details on the MBE growth of this compound are not extensively available in the provided search results, the general principles of MBE involve the evaporation or sublimation of the constituent elements (titanium and tellurium) in an ultra-high vacuum environment. These elements then travel as molecular beams and impinge upon a heated substrate, where they react and form an epitaxial film. The slow deposition rate and pristine vacuum conditions of MBE allow for atomic-level control over film thickness and composition, making it an ideal technique for fabricating ultrathin films and heterostructures.
Scalable Solid Lithiation and Exfoliation Techniques for this compound Nanosheets
The production of two-dimensional (2D) nanosheets from bulk layered materials is a key area of research. A scalable method for producing this compound nanosheets involves solid lithiation followed by exfoliation. In this process, the bulk TiTe2 crystals are first intercalated with lithium ions. This intercalation weakens the van der Waals forces between the layers. Subsequent exfoliation, often assisted by ultrasonication in a suitable solvent, leads to the separation of the layers into individual or few-layer nanosheets. This technique offers a pathway to large-scale production of TiTe2 nanosheets for applications in areas such as energy storage and electronics.
Hydrothermal Synthesis Routes for this compound-Based Nanocomposites
Hydrothermal synthesis is a versatile method for producing a wide range of nanomaterials. For this compound-based nanocomposites, this technique involves the chemical reaction of precursors in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. For instance, cadmium telluride-titanium dioxide nanocomposites have been synthesized via a hydrothermal reaction of sol-gel derived titanium dioxide and organically modified cadmium telluride. researchgate.net This method allows for the formation of crystalline nanocomposites where one material can influence the crystallization of the other. researchgate.net While direct hydrothermal synthesis of pure TiTe2 is less common, this route is highly effective for creating composite materials that integrate the properties of this compound with other functional materials. researchgate.net
Vacuum Sintering Techniques for Layered this compound Anode Materials
Vacuum sintering is a process used to densify and form solid materials from powders by applying heat below the melting point in a vacuum environment. This technique is particularly relevant for preparing layered this compound anode materials for batteries. The process typically involves pressing the TiTe2 powder into a desired shape and then heating it in a vacuum furnace. The vacuum prevents oxidation and other unwanted reactions, while the heat promotes the bonding of the powder particles, resulting in a solid, coherent mass with a layered structure suitable for ion intercalation.
Directed Synthesis of Specific Titanium-Telluride Structural Motifs (e.g., Ditelluride, Bis(tellurido) Complexes)
The directed synthesis of specific titanium-telluride structural motifs focuses on creating molecules and complexes with precise arrangements of titanium and tellurium atoms. For example, the synthesis of titanium ditelluride (TiTe2) results in a layered solid with titanium atoms sandwiched between layers of tellurium atoms. americanelements.com The IUPAC name for this compound is bis(tellanylidene)titanium. americanelements.com Research in this area also extends to the synthesis of discrete molecular complexes, such as bis(tellurido) complexes, where a central titanium atom is bonded to two telluride ligands. These syntheses often involve organometallic precursors and are carried out under controlled atmospheric conditions to yield specific molecular architectures.
Fundamental Electronic Structure and Quantum Phenomena in Titanium Telluride
First-Principles Investigations of Electronic Band Structures in Titanium Dichalcogenides (TiTe₂)
First-principles calculations have been instrumental in elucidating the electronic band structure of titanium telluride. These theoretical studies, often corroborated by experimental techniques like angle-resolved photoemission spectroscopy (ARPES), consistently describe TiTe₂ as a semimetal. researchgate.netaip.org This semimetallic character arises from a slight overlap between the Te 5p-derived valence band at the Γ point and the Ti 3d-derived conduction band at the L point in the Brillouin zone. arxiv.orgaip.org
Different computational methods have provided detailed insights into its electronic properties. Semi-empirical tight-binding calculations have been used to model the band structures of TiTe₂ and other titanium dichalcogenides, showing good agreement with optical data. researchgate.net More advanced methods, such as the full potential linear augmented plane wave (FP-LAPW) method, confirm the semimetallic nature and quantify the density of states at the Fermi level, which increases from titanium disulfide (TiS₂) to titanium diselenide (TiSe₂) and is highest in TiTe₂. researchgate.net This trend is controlled by the degree of overlap between the Ti 3d and chalcogen p states. researchgate.net
Combined ARPES and inverse photoemission experiments have mapped the dispersion of both occupied and unoccupied electronic states. capes.gov.br These studies reveal a large trigonal splitting of 0.9 eV within the Ti 3d-derived t₂g states at the Γ point. capes.gov.br The experimental band structure generally aligns well with theoretical predictions, particularly for the unoccupied Ti 3d-like bands. capes.gov.br However, discrepancies and phenomena not captured by simple models, such as final-state effects in photoemission and the non-free-electron nature of unoccupied states, highlight the complexity of its electronic structure. arxiv.org High-pressure studies combined with calculations have shown that the band structure of TiTe₂ can be tuned, leading to topological phase transitions. aip.org
| Computational Method | Key Findings for TiTe₂ | Reference |
|---|---|---|
| Semi-empirical Tight Binding | Calculated band structures fitted to optical data, confirming semimetallic nature. | researchgate.net |
| Full Potential Linear Augmented Plane Wave (FP-LAPW) | Confirmed semimetallic character with the highest density of states at the Fermi level among TiX₂ (X=S, Se, Te) due to p-d band overlap. | researchgate.net |
| Density Functional Theory (DFT) | Calculations show smaller electron and hole pockets in related TiSeS compared to TiSe₂. Used to model CDW states and pressure-induced topological transitions in TiTe₂. | aip.orgarxiv.orgiphy.ac.cn |
| G₀W₀ Approximation | Provides quasiparticle band structures for various TMDs, highlighting trends in band gaps and alignments. | acs.org |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | Experimental verification of the semimetallic band structure with overlapping valence (Te 5p) and conduction (Ti 3d) bands. Used to study CDW transitions. | researchgate.netnih.gov |
Theoretical and Experimental Analysis of Electronic Correlations and Many-Body Effects in this compound Systems
The electronic properties of this compound are significantly influenced by electronic correlations and many-body effects. In TiTe₂, where the valence and conduction bands cross the Fermi level, excitonic correlations are expected to be strongly screened compared to its semiconductor analogue, TiSe₂. acs.org Despite this, many-body interactions play a crucial role in the emergence of collective phenomena.
Experimental observations using ARPES have pointed towards possible many-body effects, such as the detection of emission from the lowest d-states both below and above the Fermi level for the same momentum vector, suggesting complexities beyond a single-particle picture. capes.gov.br The formation of a Charge Density Wave (CDW) state in monolayer TiTe₂, a phenomenon driven by many-body interactions, can be tuned through moiré engineering in heterostructures, such as twisted TiTe₂/TiSe₂ bilayers. iphy.ac.cn This demonstrates that electron correlation in metallic van der Waals monolayers is controllable. iphy.ac.cn Theoretical models, including density functional theory (DFT), are used to understand the charge order and band structure modifications associated with these correlated states. iphy.ac.cn
Furthermore, the interplay between different coupling mechanisms, such as excitonic and phonon-mediated electron-hole coupling, has been a subject of intense debate, particularly in the context of the CDW transition in the TiSe₂/TiTe₂ system. nih.govacs.org By creating TiTe₂ₓSe₂(₁₋ₓ) alloys, researchers can continuously tune the band gap and study the evolution of the CDW, providing a platform to assess the relative importance of these contributions to the formation of collective states. nih.govacs.org
Charge Density Wave (CDW) Phenomena in Single-Layer this compound
A remarkable property of TiTe₂ is the emergence of a (2x2) Charge Density Wave (CDW) in its monolayer form, a phenomenon that is absent in the bulk material. nih.govacs.org This CDW transition, analogous to the one in monolayer TiSe₂, has a lower critical temperature in TiTe₂, indicating a weaker CDW coupling. nih.govacs.orgnih.gov The CDW state in single-layer TiTe₂ has been a focus of recent research, revealing complex and fascinating physics.
High-resolution scanning tunneling microscopy (STM) has demonstrated that the CDW phase in monolayer TiTe₂ is chiral. arxiv.org This chirality arises from a helical stacking of triple-q CDW components and can persist at the two-dimensional limit. arxiv.org This is distinct from the mechanisms in other TMDs and is supported by density functional theory calculations. arxiv.org
The emergence of the CDW in the monolayer is often linked to external factors like strain. Tensile strain, which can be induced by the substrate (e.g., a lattice mismatch with graphene) or through self-intercalation of excess titanium atoms, is believed to play a crucial role in stabilizing the CDW phase. arxiv.orgconf.tw In fact, it has been suggested that the observed CDW is a consequence of this strain and not an intrinsic property of a pristine, freestanding TiTe₂ monolayer. conf.tw The CDW transition can also be significantly enhanced in moiré superlattices formed in twisted TiTe₂/TiSe₂ heterostructures, with the transition temperature rising above room temperature. iphy.ac.cn The pairing mechanism for the CDW is thought to be phonon-mediated, similar to TiSe₂. acs.orgaip.org
Exploration of Topological Insulator Characteristics in this compound and Related Materials
Beyond its semimetallic and CDW properties, this compound has been identified as a candidate material for realizing non-trivial topological states. Topological insulators (TIs) are a state of quantum matter characterized by an insulating bulk but possessing conducting surface states that are protected by time-reversal symmetry. aip.orgllnl.gov These surface states exhibit unique properties, such as a linear Dirac-like energy dispersion. nih.gov
While TiTe₂ is a semimetal under ambient conditions, theoretical predictions and experimental results have shown that its electronic and topological properties can be manipulated. By applying high pressure, 1T-TiTe₂ can be driven through a series of topological phase transitions (TPTs). aip.org Combined experimental measurements (Raman spectroscopy and electrical resistivity) and theoretical calculations show that TiTe₂ undergoes transitions from a topologically trivial semimetal to a strong topological insulator, and then to a weak topological insulator, before a structural phase transition occurs at higher pressures. aip.org These pressure-induced TPTs are attributed to enhanced orbital hybridization and band inversions near the Fermi level. aip.org The ability to induce and control topological phases in TiTe₂ and related telluride materials makes them a promising platform for future electronic and spintronic applications. aip.orgresearchgate.net
A hallmark of topological insulators is the property of spin-momentum locking in their surface states. acs.orgwiley-vch.de This means that an electron's spin orientation is locked perpendicularly to its momentum. acs.orgrsc.org This characteristic forbids backscattering from non-magnetic impurities, as it would require a spin flip, leading to highly efficient charge and spin transport. aip.orgrsc.org
While much of the experimental verification of spin-momentum locking has been performed on canonical TIs like bismuth telluride (Bi₂Te₃) and antimony telluride (Sb₂Te₃), the principle is fundamental to the topologically protected surface states of any TI. acs.orgwiley-vch.dearxiv.org Therefore, when TiTe₂ is driven into a topological insulator phase, its surface states are expected to exhibit this spin-momentum locking. aip.org The electrical detection of this property is a key goal for spintronic devices. acs.org Experiments on other telluride-based TIs have successfully demonstrated the electrical detection of current-induced spin polarization resulting from spin-momentum locking, paving the way for similar investigations in pressure-tuned TiTe₂. acs.orgmpg.de This intrinsic coupling of spin and momentum is the foundation for many proposed applications, including spin-valve devices and quantum computation. aip.orgarxiv.org
A promising route to harness the properties of topological insulators is to break their time-reversal symmetry by introducing magnetism. This can be achieved through the magnetic proximity effect, where a ferromagnetic material is placed in direct contact with a topological insulator. aps.org This interaction can induce a magnetic moment in the TI's surface states, opening an energy gap at the Dirac point and potentially leading to the Quantum Anomalous Hall Effect (QAHE). aip.orgarxiv.org The QAHE is characterized by a quantized Hall resistance in the absence of an external magnetic field, enabling dissipationless charge transport along the edges of the material. aps.orgaip.org
All-telluride heterostructures have proven to be an effective platform for realizing the QAHE via the proximity effect. aip.orgarxiv.org For example, sandwich heterostructures of (Zn,Cr)Te/(Bi,Sb)₂Te₃/(Zn,Cr)Te have been designed to meet the two main requirements for QAHE: the creation of a significant exchange gap at the TI surface and the precise tuning of the Fermi level into this gap. aip.orgarxiv.orgresearchgate.net The strong exchange coupling at the interface between the telluride-based TI and the ferromagnetic insulator (FMI) is crucial for this phenomenon. aip.org While achieving the QAHE in proximity-coupled systems has been challenging, these telluride-based heterostructures represent a significant step forward, offering a versatile approach to designing custom topological materials. aps.orgaip.orgmpg.de
Introducing magnetism into this compound and related compounds can also be accomplished by doping with 3d transition metals or through self-intercalation, leading to a variety of magnetic behaviors. iphy.ac.cn First-principles calculations have explored the effects of doping various atoms into telluride monolayers, predicting that magnetic order can be induced. researchgate.net For instance, in PtTe₂, doping with V, Mn, Fe, Cu, or Zn can introduce magnetism, with the ground state being either ferromagnetic (for V, Cu, Zn) or antiferromagnetic (for Mn, Fe). researchgate.net
Experimentally, the intercalation of chromium into the TiSe₂/TiTe₂ system has been studied. The intercalated compound Cr₁/₃TiTe₂ exhibits complex magnetic structures arising from the competition between ferromagnetic interactions within the Cr layers and antiferromagnetic interactions between the layers. researchgate.net Similarly, studies on Cr-doped TiSe₂ reveal behavior typical of geometrically frustrated antiferromagnets, with the system entering a spin-glass state at low temperatures. princeton.edu The introduction of dopants can lead to a direct coupling between the charge carriers and the localized spins of the magnetic ions, influencing transport properties like magnetoresistance. arxiv.org The ability of the vanadium-telluride system to host a wide range of V self-intercalation concentrations also provides a platform to study many-body magnetic phenomena, including antiferromagnetism and the Kondo effect. iphy.ac.cn However, the homogeneous Hartree-Fock antiferromagnetic state in such doped systems can be unstable, even at infinitesimal doping concentrations. aps.org
Magnetic Proximity Effects and the Quantum Anomalous Hall Effect in Telluride Heterostructures
Quantum Oscillations and Giant Magnetoresistance in this compound Nanosheets
The study of two-dimensional (2D) materials has unveiled a variety of quantum phenomena, with transition metal tellurides (TMTs) serving as a particularly fertile ground for investigation. researchgate.netresearchgate.net In highly crystalline nanosheets of materials including this compound (TiTe₂), researchers have observed quantum oscillations and giant magnetoresistance, phenomena typically associated with high-quality crystal structures. researchgate.netresearchgate.net The ability to synthesize these nanosheets on a larger scale, through methods like solid lithiation and exfoliation, has been instrumental in enabling the exploration of these intrinsic quantum properties. researchgate.netresearchgate.net
Quantum oscillations, such as Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) oscillations, provide direct evidence of the nontrivial band topology of a material. aps.org These oscillations in magnetoresistance and magnetization, respectively, allow for the mapping of the Fermi surface and the determination of key electronic properties like effective carrier mass and quantum mobility. aps.orgarxiv.org In quasi-one-dimensional ternary tellurides, for instance, analysis of SdH and dHvA oscillations has revealed fundamental frequencies corresponding to specific Fermi surface sheets and has provided evidence for a nontrivial Berry phase, a hallmark of topological materials. aps.org
Giant magnetoresistance (GMR) is another significant quantum phenomenon observed in these materials. researchgate.netacs.org It describes a large change in electrical resistance in response to an applied magnetic field. The observation of GMR in telluride nanosheets underscores their potential for applications in magnetic sensing and data storage technologies. researchgate.netacs.org The synthesis of high-quality, large-scale TMT nanosheets, including TiTe₂, is a critical step toward harnessing these quantum phenomena for both fundamental physics research and the development of novel electronic and energy devices. researchgate.net
Table 1: Key Quantum Phenomena in Telluride Nanosheets
| Phenomenon | Description | Significance |
|---|---|---|
| Quantum Oscillations (SdH, dHvA) | Oscillatory variations in magnetoresistance or magnetization as a function of the inverse magnetic field. | Provides information on the Fermi surface, effective carrier mass, and the topological nature of the electronic bands. aps.org |
| Giant Magnetoresistance (GMR) | A significant change in the electrical resistance of a material when a magnetic field is applied. | Indicates strong spin-dependent scattering and is crucial for spintronic device applications. acs.org |
| Nontrivial Berry Phase | A geometric phase acquired by an electron's wavefunction as it moves in momentum space, often indicating topological electronic states. | Confirms the existence of topologically protected states, which have unique transport properties. aps.org |
Quantum Capacitance and Electron-Electron Interaction Studies in this compound-Based Architectures
Quantum capacitance is directly proportional to the material's electronic density of states. nih.gov Therefore, materials with a high DOS near the Fermi level are expected to exhibit a high quantum capacitance. nih.govrsc.org Studies on materials like twisted bilayer graphene have shown that introducing defects can create impurity states around the Fermi level, significantly enhancing the DOS and thereby boosting the quantum capacitance. rsc.org Similarly, research into other titanium-based 2D materials, such as Ti₃C₂, has demonstrated that surface modifications, like the adsorption of aluminum atoms, can dramatically increase Cₐ by introducing new electronic states at low potential. nih.gov
Electron-electron interactions play a crucial role in the electronic structure and, consequently, the quantum capacitance of these systems. aps.org In architectures like electric-double-layer transistors (EDLTs), the interaction between the charge carriers in the 2D material and the counterions in the electrolyte can lead to an additional effect known as cross-quantum capacitance (CQC). mdpi.com This phenomenon arises from the mutual screening effects between the two charge layers, which are separated by a nanometer-scale distance. mdpi.com Accurately modeling these interactions is essential for understanding the fundamental electrostatic properties and optimizing the performance of next-generation electronic devices based on 2D materials like this compound. mdpi.comaps.org
Investigations of Metal-Insulator Transitions in Layered Titanium Tellurides
Metal-insulator transitions (MITs), where a material undergoes a dramatic change from a metallic to an insulating state, are a cornerstone of condensed matter physics. mdpi.com These transitions can be driven by various factors, including temperature, pressure, and electron correlation effects (Mott transition) or disorder (Anderson transition). mdpi.comresearchgate.netaps.org In layered transition metal dichalcogenides, the interplay between electronic bands and structural distortions is often a key factor. annualreviews.org
For this compound, investigations into its electronic behavior have revealed complex phenomena that border on a metal-insulator transition. Molecular beam epitaxy (MBE) growth of multilayer TiTe₂ has shown the presence of intercalated titanium atoms. nsf.gov It has been proposed that the periodic ordering of these excess metal atoms could be responsible for a 2x2 superlattice structure observed in some experiments, rather than a charge-density wave (CDW) instability, which is a common mechanism for MITs in other dichalcogenides. nsf.gov This suggests that stoichiometry and self-intercalation are critical factors governing the ground state of multilayer this compound. nsf.gov
The mechanism of the transition often involves changes in the occupation of specific electron orbitals. researchgate.net For instance, in titanium oxide (Ti₂O₃), the MIT is associated with a significant change in the occupation of a₁g and e₉ orbitals of the Ti 3d shell. researchgate.net While TiTe₂ is a different compound, the principle that orbital hybridization and occupation drive electronic transitions is broadly applicable. researchgate.net In some layered tellurides, the transition is believed to occur when a narrow d-band, formed by the overlap of d-orbitals on the metal atoms, is just on the metallic side of the Mott-Hubbard criterion. annualreviews.org The delicate balance of interatomic distances, orbital overlap, and electron-electron interactions in layered titanium tellurides makes them a compelling system for studying the fundamental physics of metal-insulator transitions. annualreviews.orgnsf.gov
Advanced Spectroscopic and Microscopic Characterization of Titanium Telluride
X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of titanium telluride, XPS is instrumental in determining the binding energies of the core level electrons of titanium (Ti) and tellurium (Te), which provides information about their oxidation states and the local chemical environment.
The Ti 2p core-level spectrum typically exhibits spin-orbit splitting into Ti 2p₃/₂ and Ti 2p₁/₂ peaks. The binding energies of these peaks are sensitive to the chemical state of the titanium atoms. Satellite peaks on the high-binding-energy side of the primary Ti core-level signals can also be observed, which are often attributed to screening effects of the core holes created during the photoionization process. The intensity of these satellite peaks can vary with the material's composition and electronic structure. diva-portal.org
Similarly, the Te 3d core-level spectrum is analyzed to understand the electronic state of tellurium. The binding energies of the Te 3d₅/₂ and Te 3d₃/₂ peaks are characteristic of the telluride (Te²⁻) state in TiTe₂. Surface oxidation can lead to the appearance of additional peaks at higher binding energies, corresponding to species like tellurium dioxide (TeO₂). arxiv.org XPS depth profiling, which involves sputtering the surface with ions, can be used to differentiate between surface oxidation and the bulk composition of the material. arxiv.org
The valence band spectrum, also accessible through XPS, provides information about the density of states near the Fermi level. aps.org Changes in the valence band structure can be correlated with the material's electronic properties.
Table 1: Representative XPS Data for Titanium Compounds
| Element | Core Level | Binding Energy (eV) | Reference Compound |
| Ti | 2p₃/₂ | ~455 | TiN |
| Ti | 2p₁/₂ | ~461 | TiN |
| N | 1s | ~397 | TiN |
| Te | 3d₅/₂ | ~573 | SnTe |
| Te | 3d₃/₂ | ~583 | SnTe |
| Sn | 3d₅/₂ | ~485 | SnTe |
Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. The data for TiN and SnTe are provided for comparative purposes to illustrate typical binding energy ranges for these elements in related compounds.
X-ray Diffraction (XRD) for Crystallographic Structure Determination and Phase Analysis
X-ray diffraction (XRD) is a primary and non-destructive technique used to determine the crystallographic structure, phase composition, and other structural parameters of crystalline materials. malvernpanalytical.comforcetechnology.com For this compound, XRD is essential for confirming its crystal structure, which is typically the CdI₂-type layered structure belonging to the P-3m1 space group.
An XRD pattern of TiTe₂ will show a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the material's crystal lattice and can be compared to standard diffraction databases, such as the International Centre for Diffraction Data (ICDD), for phase identification. malvernpanalytical.comresearchgate.net The analysis of the diffraction pattern allows for the calculation of the lattice parameters (a and c) of the hexagonal unit cell.
XRD is also crucial for phase analysis, especially in synthesized samples where multiple phases or impurities might be present. mdpi.com For example, the presence of unreacted titanium or tellurium, or the formation of titanium oxides, would result in additional peaks in the XRD pattern. The relative intensities of the peaks corresponding to different phases can be used for quantitative phase analysis. malvernpanalytical.com Furthermore, the broadening of the diffraction peaks can provide information about the crystallite size and lattice strain within the material, which can be influenced by synthesis conditions. malvernpanalytical.com
Raman Spectroscopy for Vibrational Modes and Phonon Dynamics
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a material, providing insights into its crystal structure, phonon dynamics, and electron-phonon coupling. In this compound, which has a layered crystal structure, Raman spectroscopy is used to identify the characteristic Raman-active phonon modes.
For TiTe₂, which crystallizes in the D₃d point group, the expected Raman-active modes are the A₁g and E_g modes. The A₁g mode corresponds to the out-of-plane vibrations of the tellurium atoms, while the E_g mode corresponds to the in-plane vibrations of the tellurium atoms. The frequencies of these modes are sensitive to the interlayer and intralayer bonding forces.
The Raman spectrum of TiTe₂ typically shows a strong A₁g peak and a weaker E_g peak. The positions of these peaks can be influenced by factors such as temperature, pressure, and strain. In some cases, anomalous broad Raman bands have been observed in telluride-based materials, which have been attributed to the presence of tellurium clusters or precipitates. upv.es Careful analysis of the Raman spectra, including polarization-dependent measurements, can help to distinguish between intrinsic vibrational modes and those arising from secondary phases. aip.org
Table 2: Typical Raman Modes in Tellurium-Containing Materials
| Material | Mode | Wavenumber (cm⁻¹) |
| Trigonal Te | E¹ | ~94 |
| Trigonal Te | A₁ | ~122 |
| Trigonal Te | E² | ~142 |
| GdTe₃ | CDW mode | ~50 (at low temp.) |
| GdTe₃ | Phonon mode | ~65 |
| GdTe₃ | Phonon mode | ~92 |
Note: This table includes data for elemental tellurium and gadolinium tritelluride to provide context for typical Raman active modes in tellurium-based compounds. The presence of charge density waves (CDW) can introduce additional modes in the Raman spectrum.
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Structure Mapping
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. wikipedia.org It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, ARPES can map the energy and momentum of the electrons within the material, providing a direct visualization of the band structure and Fermi surface. wikipedia.orgresearchgate.net
For this compound, a semimetal, ARPES studies are crucial for understanding its electronic properties. ARPES measurements can reveal the overlap between the valence and conduction bands, which is a key characteristic of its semimetallic nature. The technique allows for the detailed mapping of the Fermi surface, which in the case of TiTe₂ consists of hole pockets at the Γ point and elliptical electron pockets at the M points of the Brillouin zone.
ARPES is particularly sensitive to the surface electronic structure, making it an ideal tool for studying layered materials like TiTe₂ where surface states can play a significant role. aip.org The technique can also be used to study how the electronic structure is affected by factors such as temperature, doping, and the presence of charge density waves.
Scanning and Transmission Electron Microscopy (SEM/TEM) for Morphology and Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential imaging techniques for characterizing the morphology and nanostructure of materials.
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of a material. measurlabs.comresearchgate.net For TEM analysis, the sample must be thinned to be electron-transparent. measurlabs.com TEM can reveal the layered structure of this compound at the nanoscale, including the stacking of the Te-Ti-Te layers. numberanalytics.com High-resolution TEM (HRTEM) can even visualize the atomic lattice, allowing for the direct observation of the crystal structure and any defects or dislocations that may be present. Selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and orientation of individual nanocrystals. researchgate.net
Scanning Transmission Electron Microscopy (STEM) is a related technique that combines the principles of SEM and TEM. In STEM, a focused electron beam is scanned across a thin sample, and various signals, including transmitted electrons, can be collected to form an image. STEM can provide high-resolution images with atomic-scale detail and is often used in conjunction with other analytical techniques like EDX for elemental mapping at the nanoscale.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Compositional Mapping
Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It is typically coupled with an electron microscope (SEM or TEM). When the electron beam of the microscope interacts with the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. wikipedia.org
For this compound, EDX is used to confirm the presence of titanium and tellurium and to determine their relative atomic percentages, thus verifying the stoichiometry of the compound. nih.gov EDX can be performed in different modes. A point analysis can provide the elemental composition at a specific location on the sample. A line scan shows the distribution of elements along a line. Elemental mapping provides a two-dimensional image showing the spatial distribution of each element over a selected area of the sample. researchgate.net This is particularly useful for assessing the homogeneity of the sample and for identifying any elemental segregation or the presence of impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local atomic environment of specific nuclei in a material. rsc.org Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti, both of which are quadrupolar nuclei with low natural abundance. oaepublish.comethz.ch Tellurium also has an NMR-active isotope, ¹²⁵Te.
While the low sensitivity of the titanium isotopes presents a challenge, solid-state NMR can still provide valuable insights into the local structure of this compound. ethz.chhuji.ac.il The chemical shift of the NMR signal is highly sensitive to the local electronic environment of the nucleus. Therefore, ⁴⁹Ti and ¹²⁵Te NMR can be used to distinguish between different crystallographic sites and to probe subtle changes in the local structure and bonding. arxiv.org
The quadrupolar interaction, which arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, provides information about the symmetry of the local environment. ethz.ch In this compound, any distortion from the ideal crystal structure would lead to a non-zero electric field gradient, which would be reflected in the NMR spectrum.
Electron Spin Resonance (ESR) and Photothermal Deflection Spectroscopy (PDS) for Defect Characterization
The application of Electron Spin Resonance (ESR) and Photothermal Deflection Spectroscopy (PDS) for the detailed characterization of defects in this compound (TiTe₂) is an area of specialized investigation. These techniques, in principle, offer powerful means to probe the electronic and structural nature of point defects, such as vacancies, interstitials, and anti-site defects, which significantly influence the material's electronic and optical properties.
ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for detecting and characterizing paramagnetic species, which are atoms or defects with unpaired electrons. In the context of this compound, ESR could be employed to identify and quantify defects like titanium or tellurium vacancies, which can exist in paramagnetic charge states. The g-factor and hyperfine splitting parameters obtained from an ESR spectrum provide detailed information about the local environment and the identity of the atoms surrounding the defect. While the existence of an ESR signal in TiTe₂ has been noted in the literature, detailed studies focusing on defect analysis are not extensively reported. urfu.rurruff.info
PDS is a highly sensitive technique for measuring weak optical absorption, particularly in the sub-bandgap energy region. apvi.org.aursc.org This capability makes it well-suited for characterizing defect states within the bandgap of a semiconductor. The absorption features detected by PDS can be correlated with the energy levels of electronic defects, providing insight into their concentration and distribution. byu.edu PDS measures the deflection of a probe laser beam caused by the thermal gradient induced by the absorption of a modulated pump beam. This method is particularly advantageous for thin films and materials where conventional transmission spectroscopy is not sensitive enough to detect the low absorption coefficients associated with defects. youtube.com Although PDS is a powerful tool for defect characterization in various semiconductor materials, its specific application to this compound for a comprehensive defect analysis is not widely documented in publicly available research.
A combined approach using both ESR and PDS would, in theory, provide a more complete picture of the defect landscape in this compound. ESR could identify the specific nature and local structure of paramagnetic defects, while PDS could quantify the energy levels and densities of optically active defect states, including those that are not paramagnetic. However, based on available scientific literature, a comprehensive study that integrates both ESR and PDS for the explicit characterization of defects in this compound has not been prominently featured.
Further research employing these advanced spectroscopic techniques is necessary to fully elucidate the nature of defects in this compound and their impact on its physical properties.
Computational and Theoretical Modeling of Titanium Telluride Systems
Density Functional Theory (DFT) Simulations for Electronic and Structural Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For titanium telluride, DFT simulations have been crucial in determining its fundamental electronic and structural properties.
Calculations employing the Generalized Gradient Approximation (GGA) have been used to study the band structure of single-layer TiTe₂. These simulations reveal that single-layer TiTe₂ is a semimetal, characterized by a negative gap of about 0.5 eV between the top of the valence band at the Γ point, which is dominated by Te 5p states, and the bottom of the conduction band at the M point, which is primarily composed of Ti 3d states. nih.gov However, standard DFT-GGA calculations have shown that single-layer TiTe₂ does not exhibit a tendency to distort into a 2x2 Charge Density Wave (CDW) structure.
Interestingly, the use of hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, correctly predicts a 2x2 distortion in single-layer TiTe₂. This suggests that the magnitude of the semimetallic overlap between the valence and conduction bands is a critical factor in the emergence of the CDW instability. Furthermore, DFT calculations indicate that applying tensile strain can stabilize a 2x2 CDW in both single and double layers of TiTe₂. The computed density of states for a distorted CDW state in monolayer TiTe₂ shows a multipeaked feature, which qualitatively reproduces experimental observations. cas.cn
DFT has also been employed to study the properties of TiTe₂ when doped with other elements. For instance, in titanium-doped germanium telluride (GeTe), first-principles spin-polarized DFT calculations have been used to investigate its structural, electronic, and magnetic properties. africaresearchconnects.comworldscientific.com Similarly, the full potential linearized augmented plane wave method within DFT has been used to study Ti-doped zinc telluride (ZnTe) and cadmium telluride (CdTe). worldscientific.com
The table below summarizes key findings from DFT simulations on the electronic and structural properties of this compound systems.
| Property | Method | Finding |
| Electronic Structure | DFT-GGA | Single-layer TiTe₂ is a semimetal with a negative band gap of approximately 0.5 eV. nih.gov |
| Charge Density Wave | DFT-GGA | No spontaneous 2x2 CDW distortion is predicted for single-layer TiTe₂. |
| Charge Density Wave | DFT-HSE06 | A 2x2 CDW distortion is correctly predicted in single-layer TiTe₂. |
| Effect of Strain | DFT-GGA | Tensile strain can induce a 2x2 CDW in single and double-layer TiTe₂. |
| Doped Systems | Spin-polarized DFT | Investigated structural, electronic, and magnetic properties of Ti-doped GeTe, ZnTe, and CdTe. africaresearchconnects.comworldscientific.comworldscientific.com |
Ab Initio Molecular Dynamics (AIMD) for Dynamic Processes and Thermodynamic Stability
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations at each time step of a molecular dynamics simulation. nih.gov This method is particularly useful for studying the dynamic behavior and thermodynamic stability of materials at finite temperatures. stackexchange.com
In the context of this compound, AIMD simulations have been utilized to predict the thermodynamic stability of the material. rsc.org For example, AIMD has been employed to assess the thermal stability of related two-dimensional materials, providing confidence in their potential for experimental synthesis and application. aip.org The stability of TiTe₂ at finite temperatures is a crucial factor for its practical applications. AIMD simulations can track the trajectories of atoms over time, allowing researchers to observe phase transitions, melting, or decomposition, thus providing insights into the material's stability under operational conditions. aps.org
AIMD simulations are also valuable for investigating dynamic processes such as ion intercalation. For instance, in studies of rechargeable aqueous zinc batteries, DFT calculations combined with AIMD simulations have been used to predict the Zn-storage mechanism, thermodynamic stability, and ionic mobility properties of TiTe₂ anodes. rsc.org Similarly, AIMD has been used to investigate the electronic transport properties of germanium telluride ultrathin films, demonstrating the power of this technique in understanding dynamic phenomena at the nanoscale. aip.orgresearchgate.net
The table below presents examples of how AIMD is applied to study this compound and related systems.
| Application | System | Findings |
| Thermodynamic Stability | TiTe₂ | Predicted the thermodynamic stability of the material. rsc.org |
| Thermal Stability | Related 2D Materials | Assessed the thermal stability, supporting their potential for experimental realization. aip.org |
| Ion Intercalation | TiTe₂ Anodes | Predicted Zn-storage mechanism, stability, and ionic mobility for aqueous zinc batteries. rsc.org |
| Electron Transport | GeTe Thin Films | Investigated nanometer-scale size-dependent electronic transport properties. aip.orgresearchgate.net |
First-Principles Spin-Polarized Calculations for Magnetic Characteristics
First-principles spin-polarized calculations, based on DFT, are essential for understanding the magnetic properties of materials. These calculations explicitly account for the spin of electrons, allowing for the investigation of phenomena like ferromagnetism, antiferromagnetism, and half-metallicity.
In studies of titanium-doped materials, spin-polarized calculations have revealed interesting magnetic characteristics. For example, in titanium-doped germanium telluride (Ge₁₋ₓTiₓTe), first-principles spin-polarized DFT calculations have shown that for certain concentrations of titanium (x=0.50 and 0.75), the material exhibits half-metallic ferromagnetic behavior. africaresearchconnects.comworldscientific.com This means that in one spin channel the material is metallic, while in the other it is semiconducting, a property highly desirable for spintronic applications. The total magnetic moment in these compounds was estimated to be 2μB per Ti atom. africaresearchconnects.comworldscientific.com
Similar investigations on Ti-doped magnesium telluride (Mg₁₋ₓTiₓTe) also predicted half-metallic ferromagnetic properties with 100% spin polarization at the Fermi level for concentrations of x = 0.25, 0.50, and 0.75. researchgate.net The origin of this half-metallicity is attributed to the hybridization between Ti-3d and Te-5p states and the significant exchange splitting of the Ti-3d states. researchgate.net
The table below summarizes key findings from first-principles spin-polarized calculations on titanium-doped telluride systems.
| System | Key Finding | Magnetic Moment |
| Ge₁₋ₓTiₓTe (x=0.50, 0.75) | Half-metallic ferromagnetic character. africaresearchconnects.comworldscientific.com | 2μB per Ti atom. africaresearchconnects.comworldscientific.com |
| Ge₁₋ₓTiₓTe (x=0.25) | Near half-metallic behavior. africaresearchconnects.comworldscientific.com | Not specified |
| Mg₁₋ₓTiₓTe (x=0.25, 0.50, 0.75) | Half-metallic ferromagnetic with 100% spin polarization. researchgate.net | Not specified |
Green's Function Approaches for Electron Transport Simulations
Green's function methods are powerful theoretical tools for studying electron transport in nanoscale systems. aps.orgaps.org The non-equilibrium Green's function (NEGF) formalism, often combined with DFT, allows for the calculation of transport properties such as conductance and current-voltage (I-V) characteristics. archer.ac.uk
While specific NEGF studies solely on TiTe₂ are not extensively detailed in the provided context, the application of this methodology to similar telluride systems highlights its potential for understanding electron transport in this compound. For instance, the electronic transport properties of crystalline and amorphous germanium telluride (GeTe) ultrathin films have been investigated using a combination of ab initio molecular dynamics, DFT, and Green's function calculations. aip.orgdntb.gov.ua These studies found that in amorphous GeTe, electrical conductance is primarily due to electron transport through intra-gap states. aip.org
The NEGF method can be used to model the entire device, including the scattering region (the TiTe₂ material) and the leads (electrodes), providing a detailed picture of how electrons traverse the system under a bias voltage. aps.org This approach is crucial for designing and optimizing electronic devices based on TiTe₂. The NEGF formalism can also be extended to include non-adiabatic effects and electron-electron interactions, providing a more complete description of quantum transport. arxiv.org
The table below outlines the capabilities of Green's function approaches for simulating electron transport.
| Capability | Description |
| Calculate Conductance | Determines the ease with which electrons flow through the material. aip.org |
| Simulate I-V Characteristics | Predicts the current response to an applied voltage. aip.org |
| Model Nanoscale Devices | Allows for the simulation of the entire device structure, including contacts. aps.org |
| Include Complex Physics | Can be extended to account for non-adiabatic effects and electron-electron interactions. arxiv.org |
Theoretical Predictions of Intercalation-Induced Distortions in this compound Layers
Intercalation, the insertion of guest atoms or molecules into the van der Waals gaps of layered materials, can significantly alter the properties of the host material. Theoretical modeling is crucial for predicting the structural distortions that occur upon intercalation and understanding their consequences.
In the case of this compound, computational studies have suggested that intercalation can induce distortions in the TiTe₂ layers. acs.orgresearchgate.netnsf.gov For example, when transition metals like chromium are intercalated into TiTe₂, the initial hexagonal crystal structure can transform into a monoclinic one at higher chromium concentrations. researchgate.net This structural change is due to the ordering of the intercalated ions. researchgate.net
Theoretical calculations have also been used to compare the effects of intercalation in TiTe₂ with other transition metal dichalcogenides. For instance, computations suggest that the intercalation-induced distortion of the layers is much less pronounced in this compound compared to vanadium or chromium tellurides. acs.orgresearchgate.netnsf.gov This makes the experimental identification of intercalated species more challenging in TiTe₂. acs.orgresearchgate.netnsf.gov
DFT calculations are also instrumental in understanding the thermodynamics of intercalation. For example, they can be used to determine the most stable sites for intercalated atoms and the energy barriers for their diffusion within the host material. This information is vital for applications such as batteries and catalysis.
The table below summarizes theoretical predictions regarding intercalation-induced distortions in TiTe₂.
| Intercalant | Predicted Effect |
| Chromium (Cr) | Transformation from hexagonal to monoclinic crystal structure at high concentrations. researchgate.net |
| General Transition Metals | Less layer distortion compared to V- and Cr-tellurides. acs.orgresearchgate.netnsf.gov |
| Lithium (Li) | DFT can predict the thermodynamic stability and lithiation dynamics. acs.org |
Modeling of p-d Hybridization Effects on Electronic and Magnetic Phenomena
The hybridization between the p-orbitals of the chalcogen (tellurium) and the d-orbitals of the transition metal (titanium) plays a critical role in determining the electronic and magnetic properties of this compound. Theoretical modeling allows for a detailed investigation of these p-d hybridization effects.
In doped telluride systems, p-d hybridization is often the origin of interesting magnetic phenomena. For example, in titanium-doped germanium telluride, the emergence of small local magnetic moments on the non-magnetic germanium and tellurium sites is attributed to p-d hybridization. africaresearchconnects.com Similarly, in Ti-doped magnesium telluride, the hybridization between Ti-3d and Te-5p states is responsible for the half-metallic properties of the material. researchgate.net This hybridization leads to exchange splitting of the d-states, which is a key ingredient for magnetism.
The degree of p-d hybridization can be influenced by factors such as the specific transition metal, the chalcogen, and the crystal structure. For instance, the covalency of the bonds formed by intercalated atoms with the lattice increases with the atomic number of the chalcogen, which is related to the strength of the p-d hybridization. researchgate.net Modeling these effects is crucial for designing materials with tailored electronic and magnetic properties.
The table below highlights the role of p-d hybridization in this compound and related materials, as revealed by theoretical modeling.
| System | Effect of p-d Hybridization |
| Ti-doped GeTe | Induces small magnetic moments on Ge and Te sites. africaresearchconnects.com |
| Ti-doped MgTe | Responsible for half-metallic ferromagnetic properties. researchgate.net |
| Intercalated TiTe₂ | Influences the covalency of bonds and the overall electronic structure. researchgate.netresearchgate.net |
| V-doped CdTe | s(p)-d exchange constants are estimated from p-d hybridization between V-3d and Te-p states. researchgate.net |
Intercalation Chemistry and Ion Storage Mechanisms in Titanium Telluride
Mechanisms of Metal Intercalation in Layered Titanium Telluride Compounds
The intercalation of guest species into the van der Waals gaps of layered materials is a key strategy for tuning their physical and chemical properties. stanford.edu In layered this compound compounds, the weak interlayer forces allow for the accommodation of foreign species. nih.gov The process is generally diffusion-controlled, where the guest ions move into the interlayer spaces of the host material. appliedmineralogy.com
The intercalation of metals into titanium dichalcogenides can lead to a compression of the lattice along the c-axis when the intercalated atoms occupy octahedral sites. arxiv.org However, if tetrahedral sites are occupied, an isotropic expansion of the lattice may occur. arxiv.org The specific mechanism and resulting structural changes depend on the nature of the intercalating metal ion and its interaction with the host lattice. For instance, while alkali metals often lead to an increase in the interlayer spacing, transition metals can cause a decrease. arxiv.org The synthesis of ultrathin transition metal tellurides through methods like molecular beam epitaxy (MBE) has shown that the formation of self-intercalated compounds, where additional host metal atoms occupy sites within the van der Waals gap, can compete with the growth of pure layered ditellurides. nsf.govnih.govacs.org This self-intercalation can also influence the material's properties. nsf.govnih.gov
Selective Intercalation of Transition Metals in this compound-Based Phosphide (B1233454) Tellurides
A remarkable property of certain this compound-based compounds is their ability to selectively intercalate specific metal ions. The layered phosphide telluride, Ti₂PTe₂, demonstrates exclusive insertion of transition metals such as copper (Cu), zinc (Zn), and cadmium (Cd), which have a preference for tetrahedral coordination with tellurium. kyoto-u.ac.jposaka-u.ac.jpnih.govkent.ac.uk This selectivity is notable because layered materials typically intercalate light alkali metals most readily due to their small size and high charge-to-volume ratio. nih.govnih.govkent.ac.uk In contrast, Ti₂PTe₂ does not show any intercalation of alkali metals. kyoto-u.ac.jpkent.ac.uk
This unprecedented selectivity is attributed to the unique crystal and electronic structure of Ti₂PTe₂. kyoto-u.ac.jposaka-u.ac.jp Unlike titanium ditelluride (TiTe₂), which accommodates both transition metals and alkali metals like lithium and rubidium, the presence of an additional phosphorus layer in Ti₂PTe₂ creates an anisotropic octahedral coordination environment (TiTe₃P₃). kyoto-u.ac.jpkent.ac.uk This specific local structure results in a unique electronic configuration that favors the intercalation of certain transition metals over alkali cations. osaka-u.ac.jp This selective capture of metals is significant for applications in technology and environmental remediation. kyoto-u.ac.jpnih.gov
Role of Intercalation in Modulating Electronic Properties of this compound Thin Films
The intercalation of guest ions into the layers of titanium-based materials can significantly alter their electronic properties. stanford.eduacs.org While direct studies on this compound thin films are specific, the principles can be understood from related 2D materials like MXenes (e.g., Ti₃C₂Tₓ). In these materials, the electronic coupling between the host lattice and the intercalated ions leads to modified electrochemical and electronic characteristics. chemrxiv.org
In the case of self-intercalated this compound multilayers grown by MBE, the presence of extra titanium atoms in the van der Waals gap can lead to lattice distortions and changes in the electronic structure. nsf.govnih.govacs.org Computational studies suggest that the distortion of the telluride layers due to intercalation is less pronounced in this compound compared to vanadium or chromium tellurides. nsf.govnih.gov The intercalation process can introduce charge carriers, leading to changes in conductivity and other electronic phenomena. stanford.edu For example, intercalation can induce superconductivity or alter the magnetic properties of layered materials. stanford.edu The significant involvement of tellurium states in the chemical bonds formed with intercalated atoms, as seen in related tellurides, indicates a substantial change in the electronic environment of the host lattice upon intercalation. arxiv.org
Solid-State Intercalation Reactions at Low Temperatures
A significant finding in the study of this compound-based compounds is the occurrence of solid-state intercalation reactions at remarkably low temperatures. nih.govkyoto-u.ac.jposaka-u.ac.jpnih.govkent.ac.uk For the layered phosphide telluride Ti₂PTe₂, the intercalation of transition metals like cadmium and zinc proceeds in the solid state at temperatures as low as 80 °C and 100 °C, respectively. kyoto-u.ac.jposaka-u.ac.jp This is in stark contrast to typical solid-state reactions which often require temperatures around 1000 °C to facilitate the diffusion of metal atoms. osaka-u.ac.jp
The ability to achieve intercalation at such low temperatures is a key advantage, offering more energy-efficient and accessible routes for material synthesis and modification. osaka-u.ac.jpnih.gov This low-temperature reactivity is linked to the unique structural and electronic properties of the Ti₂PTe₂ host material. osaka-u.ac.jp The intercalation process also induces a structural transition in the host material, changing the stacking sequence from a 3R-type to a 1T-type structure. kyoto-u.ac.jp
Zinc-Storage Mechanism in this compound Anodes for Aqueous Batteries
This compound (TiTe₂) has been investigated as a metal-free anode for rechargeable aqueous zinc batteries (RAZBs), offering a safer alternative to traditional zinc metal anodes which suffer from dendrite formation. rsc.orgrsc.orgustb.edu.cn The zinc-storage mechanism in TiTe₂ anodes is primarily based on a conversion reaction rather than a simple intercalation process. rsc.orgrsc.org
Theoretical and experimental studies have elucidated the following mechanism:
Conversion Reaction: During the discharge process, TiTe₂ reacts with zinc ions (Zn²⁺) to form zinc telluride (ZnTe) and metallic titanium. The reverse reaction occurs during charging. rsc.org
Two-Electron Redox: This conversion chemistry involves a two-electron redox process of Ti²⁺/Ti⁴⁺ for charge compensation, which contributes to the high reversible capacity. rsc.orgrsc.org
Ionic Mobility: Density functional theory (DFT) calculations show that Zn²⁺ ions can migrate within the interlayer space of TiTe₂ with a relatively low diffusion barrier of 0.23 eV. rsc.org However, the conversion reaction is thermodynamically more favorable than the intercalation reaction. rsc.org
This conversion mechanism allows the TiTe₂ electrode to exhibit a high reversible capacity of 225 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and exceptional cycling stability. rsc.orgrsc.org
| Property | Value |
| Reversible Capacity | 225 mAh g⁻¹ at 0.1 A g⁻¹ |
| Cycling Stability | 95% capacity retention over 30,000 cycles at 5 A g⁻¹ |
| Charging Voltage | ~0.7 V vs. Zn²⁺/Zn |
| Zn²⁺ Diffusion Barrier | 0.23 eV |
| Data on the electrochemical performance of TiTe₂ anodes in aqueous zinc batteries. rsc.orgrsc.org |
Lithium-Ion Storage Mechanisms in this compound-Based Composites
For lithium-ion battery applications, this compound-based composites are being explored to enhance electrochemical performance. The strategy often involves creating composite materials where titanium-containing compounds act as a buffering matrix to accommodate the volume changes that occur during the alloying/de-alloying reactions of tellurium with lithium. mdpi.comresearchgate.net
In composites such as ZnTe-TiO₂-C, the titanium dioxide (TiO₂) and carbon matrix play a crucial role. researchgate.net Similarly, in GeTe-TiC-C composites, titanium carbide (TiC) and carbon provide a conductive and buffering framework. mdpi.com The lithium storage mechanism in these composites is a combination of processes:
Alloying/Conversion: The primary active material (e.g., ZnTe or GeTe) undergoes an alloying or conversion reaction with lithium. Tellurium itself can alloy with lithium to form Li₂Te. mdpi.com
Buffering Effect: The TiO₂ or TiC matrix helps to mitigate the large volume expansion and contraction of the active material during lithiation and delithiation, which prevents pulverization of the electrode and improves cycle life. mdpi.comresearchgate.net
Research on Functional Implementations of Titanium Telluride Materials
Thermoelectric Energy Conversion Utilizing Titanium Telluride
Thermoelectric materials can directly convert heat energy into electrical energy and vice-versa, making them crucial for waste heat recovery and solid-state cooling. This compound and related compounds are being investigated for their potential to improve the efficiency and applicability of thermoelectric technologies.
The substitution of titanium into pentatelluride systems, such as hafnium pentatelluride (HfTe₅) and zirconium pentatelluride (ZrTe₅), has been studied to understand its effect on their unique transport properties. These materials exhibit a characteristic anomaly in their electrical resistivity at a specific temperature peak (Tₚ). Research shows that substituting titanium for hafnium or zirconium can significantly alter this behavior. For instance, Ti substitution in ZrTe₅ causes the temperature peak of the resistivity anomaly to shift to lower temperatures. researchgate.net
In studies of HfTe₅ doped with 5% titanium, the thermoelectric properties did not show a dramatic change. researchgate.net However, the observation of Nernst coefficients being larger than the magneto-thermoelectric power near the compensation temperature (where the Seebeck coefficient is zero) suggests that a two-carrier conduction model is appropriate for describing the experimental results in these doped systems. researchgate.net This fundamental research is key to tuning the electronic and thermal transport properties required for efficient thermoelectric performance.
Doping established thermoelectric materials with titanium is a promising strategy for enhancing their performance. In p-type bismuth antimony telluride (Bi₀.₅Sb₁.₅Te₃), a well-known thermoelectric alloy, doping with titanium has been shown to improve the thermoelectric figure of merit (ZT), a key indicator of efficiency. The introduction of Ti reduces electrical resistivity, particularly at lower temperatures, which leads to a higher power factor. researchgate.net For a p-type alloy with a specific Ti concentration (x = 0.06), the power factor was increased to 2.8 mW/m-K². researchgate.net This enhancement is attributed to the creation of impurity levels and an increased density of states near the Fermi level. researchgate.net
Thermoelectric Properties of Ti-doped Bi₀.₅Sb₁.₅Te₃ Alloys
| Material | Doping Level (x) | Power Factor (mW/m-K²) | Key Finding |
|---|---|---|---|
| p-type Bi₀.₅Sb₁.₅Te₃ | 0.06 | 2.8 | Increased power factor due to reduced electrical resistivity. researchgate.net |
| n-type Bi₀.₅Sb₁.₅Te₃ | -0.06 | 5.0 | Enhanced power factor from carrier doping effect. researchgate.net |
| Ti-doped Bi₂Te₃ | N/A | N/A | Achieved a maximum ZT of ~1.25 at 340 K. researchgate.net |
Beyond doping, titanium is playing a critical role in the structural design of flexible thermoelectric devices. Nanoscale titanium layers are being integrated into device architectures to improve mechanical stability and electrical performance. researchgate.netnih.gov In a typical setup, a thin titanium layer (e.g., 10 nm) is used as a contact layer to create a strong bond between the flexible polyimide substrate and the copper electrodes. researchgate.netresearchgate.net Another titanium layer is used as a barrier between the copper electrode and the thermoelectric thin films, such as p-type Bi₀.₅Sb₁.₅Te₃ and n-type Bi₂Te₂.₇Se₀.₃. researchgate.netnih.gov
This dual-layer approach significantly reduces internal resistance and improves the adhesion of the thermoelectric materials to the electrodes. researchgate.netnih.gov The result is a device with exceptional flexibility and an impressive power density of 108 μW cm⁻² with a small temperature difference of 5 K. researchgate.netnih.gov Such devices, comprising 162 pairs of thermoelectric legs, can generate 1.85 V from a 50 °C heat source, sufficient to power a light-emitting diode (LED) without needing a bulky heat sink or a voltage booster. researchgate.netnih.gov
Optimization of Thermoelectric Performance through Doping Strategies (e.g., Ti-doped Bi₀.₅Sb₁.₅Te₃ alloys)
Advanced Electrode Materials for Energy Storage Systems
The search for better battery technologies has led to the exploration of novel electrode materials. This compound and its composites are emerging as promising candidates for anodes in next-generation energy storage systems due to their unique electrochemical properties.
Rechargeable aqueous zinc batteries (RAZBs) are gaining attention for their safety and low cost, but challenges with zinc metal anodes, such as dendrite formation, hinder their practicality. rsc.orgrsc.org Layered this compound (TiTe₂) has been introduced as a metal-free anode to bypass these issues. rsc.orgrsc.org Prepared via a one-step vacuum sintering technique, the TiTe₂ electrode operates through a conversion chemistry mechanism. rsc.org
During discharge, zinc ions from the electrolyte react with TiTe₂ to form zinc telluride (ZnTe), and this process is reversed during charging. The charge is compensated by the two-electron redox reaction of titanium ions (Ti²⁺/Ti⁴⁺). rsc.org This anode demonstrates a high reversible capacity of 225 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and remarkable cycling stability, retaining 95% of its capacity after 30,000 cycles at a high rate of 5 A g⁻¹. rsc.orgrsc.org A full pouch cell using a TiTe₂ anode and a ZnₓCo₃O₄ cathode achieved a competitive energy density of 149 Wh kg⁻¹. rsc.orgrsc.org
Performance of TiTe₂ Anode in Rechargeable Aqueous Zinc Batteries
| Performance Metric | Value | Conditions |
|---|---|---|
| Reversible Capacity | 225 mAh g⁻¹ | at 0.1 A g⁻¹ rsc.orgrsc.org |
| Cycling Stability | 95% capacity retention | over 30,000 cycles at 5 A g⁻¹ rsc.orgrsc.org |
| Full Cell Energy Density | 149 Wh kg⁻¹ | TiTe₂||ZnₓCo₃O₄ pouch cell rsc.orgrsc.org |
| Full Cell Cycle Life | 94% capacity retention | over 5,000 cycles rsc.org |
In the realm of lithium-ion batteries (LIBs), composites incorporating titanium dioxide (TiO₂) and zinc telluride (ZnTe) are being developed as high-performance anode materials. ingentaconnect.comresearchgate.net A nanostructured composite of ZnTe–TiO₂–C, synthesized through high-energy mechanical milling, shows significantly improved lithium storage capabilities. ingentaconnect.comresearchgate.net In this composite, ZnTe and rutile TiO₂ nanocrystals are uniformly dispersed within an amorphous carbon matrix. ingentaconnect.comresearchgate.net
The TiO₂-C hybrid matrix plays a crucial role as a buffer, effectively mitigating the large volume changes that ZnTe undergoes during repeated charging and discharging cycles. ingentaconnect.comresearchgate.net This structural stability leads to superior electrochemical performance compared to composites without the TiO₂-C matrix. The ZnTe–TiO₂–C nanocomposite delivers a high reversible capacity of 561 mAh g⁻¹ over 100 cycles and maintains excellent long-term stability, with a capacity of 528 mAh g⁻¹ after 600 cycles at a current density of 0.5 A g⁻¹. ingentaconnect.comresearchgate.net
Electrochemical Performance of ZnTe–TiO₂–C Anode in Lithium-Ion Batteries
| Performance Metric | Value | Conditions |
|---|---|---|
| Reversible Capacity (100 cycles) | 561 mAh g⁻¹ | N/A ingentaconnect.comresearchgate.net |
| Long-term Capacity (600 cycles) | 528 mAh g⁻¹ | at 0.5 A g⁻¹ ingentaconnect.comresearchgate.net |
| Rate Capability | 79% capacity retention | at 5 A g⁻¹ (vs. 0.1 A g⁻¹) ingentaconnect.comresearchgate.net |
Telluride-Based Materials in High-Performance Supercapacitors
Telluride-based materials are emerging as promising candidates for high-performance supercapacitors, primarily owing to their high electronic conductivity, advantageous crystal structure, and excellent volumetric capacity. researchgate.netnih.gov The electrochemical performance of supercapacitors is significantly influenced by the electrode material's reaction mechanism, crystal structure, and the kinetics of electron and ion transfer. nih.gov Tellurides offer improvements in these areas compared to more conventional materials like carbon and metal oxides/sulfides. nih.gov Their strong metallic characteristics facilitate the accommodation of more electrolyte ions and enhance diffusion kinetics, which in turn boosts the energy storage reaction and allows for high rate capability. frontiersin.org
The integration of tellurides into various nanostructures has been a key area of research to further enhance their supercapacitor applications. frontiersin.org For instance, developing heterostructures is a highly effective strategy for tuning the physical and chemical properties of electrode materials to augment their storage capacity. nih.gov A composite of nickel manganese telluride (NMTe) and Ti3C2Tx MXene, for example, exhibited an exceptional specific capacitance, benefiting from the synergistic interplay between the two components and a unique architecture that optimizes electrode-electrolyte interaction. nih.gov Similarly, heterostructures of vanadium telluride (VTe2) and MXene have been shown to increase capacitance and cycling stability. rsc.org In one study, a VTe2/Ti3C2Tx electrode delivered a specific capacitance of 250 F g⁻¹, nearly double that of a pristine VTe2 electrode, a result attributed to increased K+ ion storage at the interface. acs.org
Supercapacitor Performance of Telluride-Based Composites
| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Key Findings |
|---|---|---|---|
| NMTe@Ti3C2Tx | 2139.1 | 1 | Exceptional specific capacitance with 96.5% cyclic stability over 10,000 cycles. nih.gov |
| VTe2/Ti3C2Tx | 250 | 0.25 | Capacitance nearly double that of pristine VTe2 due to enhanced ion storage at the interface. acs.org |
Spintronic and Quantum Computing Research Platforms
Tailoring Magnetic Properties in this compound for Spintronic Applications
The manipulation of magnetic properties in materials is fundamental to the development of spintronic devices, which utilize the spin of electrons in addition to their charge. Binary transition metal tellurides are of particular interest for these applications due to their fascinating structure- and composition-dependent magnetic properties. rsc.org Research into doping transition metals into telluride compounds has shown significant promise for creating materials with desirable magnetic characteristics.
A notable example is the study of titanium-doped germanium telluride (GeTe). Computational studies using first-principles spin-polarized density functional theory have investigated the structural, electronic, and magnetic properties of Ge₁₋ₓTiₓTe. africaresearchconnects.com These studies revealed that at titanium concentrations of x=0.50 and x=0.75, the compounds exhibit a half-metallic ferromagnetic character. africaresearchconnects.com This property is highly sought after for spintronic applications as it implies that the material can conduct electricity with a high degree of spin polarization. At a lower titanium concentration of x=0.25, the material showed near half-metallic behavior. africaresearchconnects.com The total magnetic moment for these compounds was consistently estimated at 2μB, indicating stable magnetic properties. africaresearchconnects.com The study also highlighted that while the local magnetic moment of the titanium atoms is reduced, small local magnetic moments are induced on the nonmagnetic germanium and tellurium sites due to p-d hybridization. africaresearchconnects.com
Magnetic Properties of Titanium-Doped Germanium Telluride (Ge₁₋ₓTiₓTe)
| Titanium Concentration (x) | Magnetic Character | Total Magnetic Moment (μB) |
|---|---|---|
| 0.25 | Near half-metallic | 2 |
| 0.50 | Half-metallic ferromagnetic | 2 |
| 0.75 | Half-metallic ferromagnetic | 2 |
Proximity-Induced Ferromagnetism in Topological Insulator Heterostructures
A promising approach to realize high-temperature quantum transport phenomena for spintronics and quantum computing is the use of magnetic proximity effects in topological insulator (TI) heterostructures. nih.gov This effect involves inducing magnetic order in a nonmagnetic TI by placing it in close contact with a magnetic material. nih.gov This method allows for the separation of topological and magnetic properties into different layers, enabling independent optimization and a wider choice of materials. tandfonline.com
The magnetic proximity effect can induce an exchange gap at the surface state of the TI, a crucial step for observing phenomena like the quantum anomalous Hall effect (QAHE). aip.org This has been demonstrated in various heterostructures, including those based on tellurides. For instance, all-telluride based heterostructures, such as (Zn,Cr)Te/(Bi,Sb)₂Te₃/(Zn,Cr)Te, have been designed to achieve efficient proximity coupling, leading to the observation of the QAHE. aip.orgresearchgate.net The efficiency of the proximity coupling in these systems is facilitated by the overlap of tellurium orbitals at the interface. researchgate.net
Furthermore, the magnetic properties induced in the TI are highly dependent on the specifics of the heterostructure interface. Studies on heterostructures of (Bi,Sb)₂Te₃ (a TI) with an antiferromagnetic material like CrSe have shown that induced ferromagnetism is sensitive to the stacking order and interface termination. nih.gov For instance, growing CrSe on top of the TI resulted in induced ferromagnetism with a Curie temperature of approximately 120 K, while the reverse stacking order showed no such effect. nih.gov
Catalytic Applications and Photocatalysis Research
Electrocatalytic Activity of this compound Nanosheets (e.g., Lithium-Oxygen Batteries)
Transition metal telluride (TMT) nanosheets, including those of this compound (TiTe₂), have been identified as effective electrocatalysts for energy storage applications such as lithium-oxygen (Li-O₂) batteries. nih.govresearchgate.net The high surface area and conductivity of these two-dimensional materials can significantly enhance catalytic performance. ontosight.ai A scalable method for producing a variety of TMT nanosheets (where the metal can be Ti, Nb, Mo, W, Ta) involves a rapid solid lithiation of the bulk material followed by hydrolysis. nih.govresearchgate.net This process yields highly crystalline nanosheets that perform well as electrocatalysts. nih.govresearchgate.net
In the context of Li-O₂ batteries, the cathode catalyst plays a crucial role in the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charge. The efficiency and cyclability of these batteries are often limited by high charge overpotentials and the stability of the catalyst in the reactive oxygen environment. mdpi.com While specific studies focusing solely on this compound nanosheets in Li-O₂ batteries are emerging, the broader class of TMT nanosheets has demonstrated significant promise. nih.govresearchgate.net For instance, free-standing CuCo₂S₄ nanosheet arrays have shown to lower overpotential and improve specific capacity and cycle performance in Li-O₂ batteries, highlighting the potential of well-designed nanostructured catalysts. researchgate.net The development of stable and active electrocatalysts like this compound nanosheets is a key step towards realizing practical high-performance Li-O₂ batteries. nih.govresearchgate.net
Role of Cadmium Telluride-Titanium Dioxide Nanocomposites in Photodegradation Processes
Cadmium telluride-titanium dioxide (CdTe-TiO₂) nanocomposites have been investigated for their enhanced photocatalytic activity, particularly in the degradation of organic pollutants. ingentaconnect.comnih.gov The combination of these two materials creates a heterostructure that can improve charge separation and light absorption, leading to more efficient photocatalysis. nih.gov
In these nanocomposites, cadmium telluride acts as a sensitizer, absorbing light in the visible region of the spectrum and then transferring the energy to the titanium dioxide, which has a wider bandgap. mdpi.com This process allows the composite material to utilize a broader range of the solar spectrum for photocatalytic reactions. For example, a CdTe/NTU-9 (a titanium-based metal-organic framework) composite demonstrated rapid, visible-light-driven photocatalytic degradation of rhodamine 6G, achieving over 95% degradation in 30 minutes. rsc.org The direct energy bandgaps for CdTe, NTU-9, and the composite were estimated to be 2.40 eV, 1.85 eV, and 2.21 eV, respectively, showcasing the synergistic effect on light absorption. rsc.org
Studies have shown that the crystallinity of TiO₂ in the nanocomposite can be enhanced by the presence of CdTe during hydrothermal synthesis. nih.gov This improved crystallinity, along with higher absorption efficiency in the UV-visible region, leads to significantly improved photocatalytic activity for the degradation of substances like 4-chlorophenol (B41353) under UV light. nih.gov
Bandgap Energies of Photocatalytic Materials
| Material | Direct Energy Bandgap (eV) |
|---|---|
| CdTe QDs | 2.40 rsc.org |
| NTU-9 (Ti-based MOF) | 1.85 rsc.org |
| CdTe/NTU-9 Composite | 2.21 rsc.org |
Environmental Remediation and Selective Metal Capture Technologies
Research into the application of this compound-based materials for environmental remediation has revealed nuanced capabilities, particularly in the realm of selective metal capture. While this compound (TiTe₂) itself does not exhibit the desired selectivity, a closely related compound, titanium phosphide (B1233454) telluride (Ti₂PTe₂), has demonstrated significant promise in the selective intercalation of heavy metals. This distinction underscores the importance of atomic-level structural and electronic properties in designing materials for environmental applications.
A key area of investigation has been the ability of layered materials to capture specific metal ions from a mixture, a process with significant implications for recycling and waste treatment. Studies have shown that layered compounds like titanium phosphide telluride (Ti₂PTe₂) can selectively intercalate certain transition metals. osaka-u.ac.jp This selectivity is attributed to the unique electronic structure created by the presence of both phosphorus and tellurium anions bound to titanium. osaka-u.ac.jp In contrast, this compound (TiTe₂), which only contains tellurium as the anion, does not show this selective behavior. osaka-u.ac.jp
The intercalation of metals into Ti₂PTe₂ occurs via a solid-state reaction at surprisingly low temperatures. For instance, cadmium can be inserted into the layered structure of Ti₂PTe₂ at 80°C, and zinc at 100°C. osaka-u.ac.jp This is a notable finding, as typical solid-state reactions require temperatures upwards of 1,000°C to facilitate the diffusion of metal atoms. osaka-u.ac.jp The ability to operate at lower temperatures presents potential advantages in terms of energy efficiency for metal recovery processes.
The selective capture mechanism in Ti₂PTe₂ is exclusive to transition metals with a preference for tetrahedral coordination to tellurium, such as cadmium and zinc. osaka-u.ac.jp The material does not readily intercalate alkali cations, which are often present in waste streams. osaka-u.ac.jp This specificity is a critical factor for developing targeted metal recovery technologies.
The table below summarizes the comparative findings regarding metal intercalation in this compound-based materials.
| Material | Target Metal | Intercalation Temperature | Selectivity | Reference |
| Titanium Phosphide Telluride (Ti₂PTe₂) | Cadmium (Cd) | 80°C | Selective for transition metals | osaka-u.ac.jp |
| Titanium Phosphide Telluride (Ti₂PTe₂) | Zinc (Zn) | 100°C | Selective for transition metals | osaka-u.ac.jp |
| This compound (TiTe₂) | Transition Metals | Not specified | Not observed | osaka-u.ac.jp |
These findings highlight that while pure this compound is not a primary candidate for selective metal capture, its derivatives, such as Ti₂PTe₂, offer a promising avenue for the development of new materials for environmental remediation and resource recovery. osaka-u.ac.jp
Surface and Interface Science of Titanium Telluride Heterostructures
Substrate Coupling Effects on Two-Dimensional Titanium Telluride Electronic Phenomena
The substrate, which provides physical support for two-dimensional (2D) materials, can significantly influence their electronic properties despite the typically weak van der Waals forces that bind them. scitechdaily.comeurekalert.org While atomically thin layers are often assumed to be unaffected by their substrates, research demonstrates that non-negligible interactions can alter their intrinsic characteristics. scitechdaily.com This understanding is crucial not only for fundamental physics but also for the potential to tune the material's properties by carefully selecting or modifying the substrate. eurekalert.org
Single-layer this compound (TiTe₂) is particularly sensitive to its underlying environment, making it an excellent material for studying substrate coupling effects. scitechdaily.comeurekalert.org Research conducted at Berkeley Lab's Advanced Light Source investigated the electronic properties of a single layer of TiTe₂ grown on a platinum telluride (PtTe₂) substrate. scitechdaily.com The study revealed that as the thickness of the PtTe₂ substrate was increased, a dramatic and systematic change occurred in the electronic structure of the TiTe₂ layer. Specifically, a charge density wave (CDW)—a coupled modulation of charge and the atomic lattice that is characteristic of single-layer TiTe₂—was progressively suppressed. scitechdaily.comeurekalert.org
The researchers concluded that this suppression was not due to changes in the interfacial bonding, which remained weak, but was correlated with the electronic transformation of the substrate itself. As the PtTe₂ substrate's thickness increased, it transitioned from a semiconductor to a semimetal. scitechdaily.comeurekalert.org This change in the substrate's electronic nature mediated the charge instability in the overlying TiTe₂ layer. scitechdaily.com These findings, supported by first-principles theoretical simulations, highlight the critical role of substrate interactions in the physics of ultrathin films and provide a framework for engineering their properties. eurekalert.org
| Finding | Description | Source |
| Charge Density Wave (CDW) Suppression | A characteristic CDW in single-layer TiTe₂ was suppressed as the thickness of the underlying PtTe₂ substrate increased. | scitechdaily.comeurekalert.org |
| Substrate Electronic Transition | The observed changes in TiTe₂ were correlated with the substrate's transition from a semiconductor to a semimetal with increasing thickness. | scitechdaily.comeurekalert.org |
| Interaction Mechanism | The effect is mediated by the quantum mechanical interactions between the film and the tunable substrate, despite weak van der Waals interfacial bonding. | scitechdaily.comeurekalert.org |
Engineering of Heterointerfaces for Enhanced Quantum Phenomena and Device Performance
The engineering of interfaces, or heterointerfaces, between different materials is a powerful strategy to control and enhance quantum phenomena for advanced electronic and optoelectronic devices. By precisely designing the junction between this compound and other materials, it is possible to manipulate charge transfer, reduce electrical resistance, and create new functionalities.
One effective technique for interface engineering is atomic layer deposition (ALD), which allows for the conformal coating of ultrathin films onto materials, creating core-shell structures. acs.org For instance, in bismuth telluride-based alloys, ALD has been used to form heterointerfaces that reduce resistivity through interfacial doping and decrease lattice thermal conductivity by enhancing phonon scattering. acs.org This approach could be applied to TiTe₂-based devices to simultaneously optimize electronic transport and thermal management.
The conditions under which interfaces are formed are also critical. Studies on contacts between molybdenum disulfide (MoS₂) and titanium have shown that the deposition environment dramatically alters the interface chemistry. acs.org When titanium is deposited under standard high vacuum conditions, an insulating TiO₂ layer tends to form at the interface. acs.org In contrast, deposition under ultrahigh vacuum allows for the formation of a metallic titanium contact that reacts with the MoS₂, creating titanium sulfides (TiₓSᵧ) and metallic molybdenum. acs.org These different interface compositions have profound implications for device performance, particularly for the Schottky barrier height, which governs charge injection. This underscores the importance of controlling the processing environment when fabricating TiTe₂ heterointerfaces to ensure the desired electronic properties and device performance.
Furthermore, interface engineering can enhance the stability and efficiency of energy devices. In perovskite solar cells, a technique known as "in situ solidification" or gas-phase quenching has been used to create thin, uniform, and pinhole-free titanium dioxide (TiO₂) electron transport layers. This process improves the charge transfer at the heterointerface and enhances the device's stability under illumination and in ambient air. ox.ac.uk Similar strategies could be envisioned for TiTe₂-based heterostructures to improve performance in applications like photodetectors and solar cells.
Van der Waals Heterostructures Incorporating this compound Layers
Van der Waals (vdW) heterostructures are created by stacking different 2D layered materials on top of one another. researchgate.net These layers are held together by weak vdW forces, which allows for the combination of highly dissimilar materials—such as metals, semiconductors, and insulators—without the strict requirement of lattice matching that governs conventional crystal growth. researchgate.net This "mix and match" capability enables the design of novel devices with unprecedented functionalities. researchgate.net
This compound is a member of the transition metal dichalcogenide (TNDC) family, a large group of layered materials with tunable electronic properties that are ideal building blocks for vdW heterostructures. researchgate.netnsf.gov The synthesis of these heterostructures can be achieved through various methods, including mechanical exfoliation and stacking, chemical vapor deposition (CVD), and molecular beam epitaxy (MBE). mdpi.com MBE is a particularly precise technique that allows for the growth of high-quality crystalline thin films with exceptional control over thickness and composition in an ultrahigh vacuum environment. rsc.org
Research using MBE to grow this compound on vdW substrates like molybdenum disulfide (MoS₂) and highly oriented pyrolytic graphite (B72142) (HOPG) has successfully produced monolayer 1T-TiTe₂ films. nsf.gov Low-temperature scanning tunneling microscopy studies of these monolayers revealed a 2x2 superstructure, which is consistent with the presence of a charge density wave (CDW), an important quantum phenomenon in this material. nsf.gov The ability to grow high-quality TiTe₂ layers within a vdW stack is a crucial step toward creating complex heterostructures where the properties of TiTe₂ can be combined with those of other 2D materials to explore new physics and device concepts. nsf.gov
| Synthesis Method | Description | Key Advantage |
| Mechanical Exfoliation | "Top-down" approach using tape to peel off layers from a bulk crystal, which are then stacked. | High crystal quality of individual layers. |
| Chemical Vapor Deposition (CVD) | "Bottom-up" approach where precursor gases react and deposit a thin film onto a substrate. | Scalable for large-area growth. mdpi.com |
| Molecular Beam Epitaxy (MBE) | Deposition of atomic or molecular beams onto a heated substrate in ultrahigh vacuum. | Precise control over layer thickness and composition. rsc.org |
Interfacial Bonding and Charge Transfer Mechanisms in Telluride-Based Composites
In telluride-based composites for electronic and optoelectronic applications, the interface often forms a heterojunction that plays a critical role in separating photo-generated charge carriers (electrons and holes). mdpi.com For example, in hybrid systems of cadmium telluride (CdTe) nanocrystals grown within a polymer matrix, the significant quenching of the polymer's photoluminescence is a clear indicator of efficient charge transfer from the polymer to the nanocrystals. aip.org This process is essential for the operation of devices like solar cells and photodetectors.
The type of bonding at the interface directly influences its properties. In many layered materials, the interaction between layers, while often considered weak, can have characteristics of covalent-like quasi-bonds rather than pure vdW forces. acs.org This stronger interaction can lead to significant changes in the electronic band structure. In telluride-based thermoelectric materials like bismuth telluride (Bi₂Te₃), the crystal structure consists of quintuple layers that are covalently bonded internally, while the bonding between these quintuple sheets is a weaker vdW interaction, allowing for exfoliation into 2D nanosheets. acs.org Understanding and controlling these varied bonding mechanisms is key to engineering the electronic and thermal properties of this compound composites for a wide range of applications.
Future Research Directions and Emerging Concepts in Titanium Telluride Science
Exploration of Novel Phases and Polymorphs of Titanium Telluride
The exploration of new crystalline phases and polymorphs of this compound is a fundamental frontier in its materials science. While the 1T phase of titanium ditelluride (TiTe₂) is the most commonly studied, theoretical and experimental efforts are underway to discover and stabilize new structural variations. The synthesis of different polymorphs is critical as the crystal structure dictates the electronic, optical, and thermal properties of the material.
Research in related transition metal tellurides has shown that pressure can be an effective tool to induce structural phase transitions, leading to novel material states with interesting properties, such as superconductivity in iridium telluride. nih.gov Similar high-pressure synthesis and theoretical prediction techniques could be applied to the this compound system to search for new, stable, or metastable phases. For instance, computational methods combining ab initio calculations with crystal structure prediction can effectively map out the phase diagram of TiTe₂ under high pressure.
Furthermore, the synthesis of different polymorphs of titanium-based compounds like titanium dioxide (TiO₂) has been achieved with high selectivity by carefully controlling reaction parameters such as temperature, pH, and precursor concentrations in hydrothermal processes. rsc.orgnih.gov These approaches, which allow for the formation of distinct phases like anatase, rutile, and brookite in TiO₂, provide a roadmap for exploring solution-phase synthesis routes to access novel polymorphs of this compound. rsc.orgnih.gov The investigation into how different polymorphs influence properties remains a key area of future research.
Advanced Defect Engineering and Controlled Doping Strategies for Property Modulation
Defect engineering and controlled doping are powerful strategies for tailoring the properties of semiconductor materials, and this compound is no exception. rsc.orgacs.org These techniques involve the intentional introduction of defects—such as vacancies, interstitials, or substitutional atoms—to modulate the material's electronic band structure, carrier concentration, and phonon scattering, thereby optimizing its performance for specific applications. rsc.orgacs.org
Future research will focus on several key aspects of defect engineering in this compound:
Doping for Thermoelectrics: Doping is a well-established method to enhance the thermoelectric figure of merit (ZT). bohrium.com For instance, doping bismuth telluride with titanium has been shown to alter its conduction type and Seebeck coefficient. researchgate.net Similar strategies can be systematically explored for TiTe₂, where various elements can be introduced as dopants to optimize carrier concentration and reduce thermal conductivity through enhanced phonon scattering. researchgate.net
Vacancy Engineering: The creation of vacancies, particularly tellurium or titanium vacancies, can significantly impact the electronic and thermal transport properties. acs.org Research on rare-earth tellurides has demonstrated that vacancy modulation can improve mechanical properties. acs.org Future work on TiTe₂ will likely involve precise control over vacancy concentrations during synthesis to fine-tune its thermoelectric and electronic characteristics.
Modulation Doping: An advanced strategy, known as modulation doping, involves creating heterostructures where a doped layer provides charge carriers to an adjacent pristine channel layer. nih.gov This technique, demonstrated in materials like graphene and MoS₂, separates the charge carriers from the scattering centers (the dopant atoms), leading to high mobility. nih.gov Applying this concept to TiTe₂ heterostructures could unlock superior electronic performance for high-speed devices.
Computational Guidance: The use of artificial intelligence and machine learning is emerging as a powerful tool to accelerate the discovery of optimal defect and doping strategies. arxiv.org These computational approaches can predict the thermoelectric performance of defected or doped materials, guiding experimental efforts toward the most promising compositions and structures. arxiv.org
By mastering these advanced defect engineering and doping techniques, researchers can unlock new functionalities and enhance the intrinsic properties of this compound for a wide range of applications.
Integration of this compound in Multifunctional Devices and Systems
A significant thrust in future this compound research is its integration into multifunctional devices and systems, moving beyond the study of the material in isolation. Its unique combination of high electrical conductivity and layered structure makes it a promising candidate for various electronic, optoelectronic, and energy storage applications. ontosight.ai
Energy Storage Systems: this compound is being explored as an electrode material in energy storage devices like supercapacitors. rsc.orgresearchgate.net Its high conductivity and large surface area, especially in nanostructured forms, can facilitate rapid ion diffusion and charge transfer. researchgate.netnih.gov Future work involves creating composites, for example by integrating TiTe₂ with materials like MXenes (e.g., Ti₃C₂Tₓ), to form heterostructures that leverage synergistic effects for enhanced energy and power density. rsc.orgacs.org
Phase-Change Memory (PCM): TiTe₂ is a material of interest for next-generation data storage. acs.org In PCM devices, information is stored by switching the material between amorphous and crystalline states, which have different electrical resistances. Research has demonstrated that TiTe₂ can be processed from molecular inks into thin films for memory devices. acs.org Future directions include engineering TiTe₂-based alloys and superlattices, such as in combination with germanium telluride (GeTe), to improve switching speeds and reduce energy consumption. researchgate.net
Heterostructure Devices: The creation of van der Waals heterostructures, where atomically thin layers of TiTe₂ are stacked with other 2D materials (like graphene or other transition metal dichalcogenides), opens up possibilities for novel electronic and optoelectronic devices. nih.gov These heterostructures can be designed to have specific band alignments and interfacial properties, enabling functionalities not present in the individual materials. Research into interface engineering within these heterostructures is a key strategy for tuning their physical and chemical characteristics. acs.org
The successful integration of this compound into these complex systems requires a deep understanding of its interfacial properties and the development of compatible fabrication processes.
Scalable Production Methodologies for Translational Research and Industrial Applications
For this compound to transition from laboratory-scale research to widespread industrial application, the development of scalable and cost-effective production methods is paramount. While techniques like mechanical exfoliation are excellent for fundamental studies, they are not suitable for large-scale production. acs.org
Current research is focused on several promising scalable synthesis routes:
Liquid-Phase Exfoliation: This method involves dispersing bulk TiTe₂ powder in a suitable solvent and using sonication or shear forces to exfoliate it into thin nanosheets. acs.org While it is a low-cost method for large-scale production, achieving precise control over the thickness and size of the nanosheets while maintaining high quality remains a challenge. acs.org
Solid Lithiation and Exfoliation: A recently developed, rapid, and scalable method involves the solid-state lithiation of bulk transition metal telluride powders, followed by hydrolysis. researchgate.netnih.gov This technique has been successfully applied to produce nanosheets of various metal tellurides, including TiTe₂, with reported yields of around 40%. researchgate.net This approach is significantly faster than traditional liquid exfoliation methods and has the potential for producing grams-to-kilograms of material. researchgate.netnih.gov
Chemical Vapor Deposition (CVD): CVD is a well-established technique for growing high-quality, large-area thin films of 2D materials. nih.gov By controlling parameters such as precursor choice, temperature, and substrate, the CVD method can be optimized for the scalable production of crystalline TiTe₂ films suitable for electronic and optoelectronic applications. nih.gov
Solution-Based Synthesis from Molecular Inks: The development of molecular inks from dissolved bulk tellurides, including TiTe₂, offers a versatile, solution-based route to fabricating thin films. acs.org Techniques like spin-coating can be used to deposit these inks over large areas, including flexible substrates, providing a pathway for roll-to-roll manufacturing of TiTe₂-based devices. acs.org
Future efforts will aim to refine these methods to improve yield, purity, and process control, while also exploring more environmentally friendly and energy-efficient electrolytic production processes. mdpi.comenergy.gov
Development of In-Operando Characterization Techniques for Dynamic Processes in this compound Systems
To fully understand and optimize the performance of this compound in devices, it is crucial to study the material under actual operating conditions. In-operando characterization techniques allow researchers to observe the dynamic structural, chemical, and electronic changes that occur within the material as a device functions. This provides invaluable insights that cannot be obtained from ex-situ (before and after) measurements alone.
The development and application of in-operando techniques for TiTe₂ systems is an emerging and critical research direction:
In-Operando Spectroscopy: Techniques like in-operando Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can be used to probe the vibrational modes and elemental composition/oxidation states of a TiTe₂ electrode during electrochemical processes, such as charging and discharging in a battery or supercapacitor. researchgate.netnih.gov For example, studies on TiO₂ anodes have used in-operando Raman to track sodiation/de-sodiation cycles and ambient pressure XPS to characterize the solid/liquid interface under an applied bias. researchgate.netnih.gov These methods can reveal phase transformations, ion intercalation mechanisms, and the formation of solid-electrolyte interphase (SEI) layers in real-time. researchgate.net
In-Operando Microscopy: Advanced microscopy techniques, such as in-operando Transmission Electron Microscopy (TEM), can provide real-space visualization of morphological and structural changes at the nanoscale. This would allow researchers to directly observe processes like ion diffusion, defect formation, and structural degradation in TiTe₂-based devices as they happen.
Coupled Characterization: The future lies in combining multiple in-operando techniques to obtain a comprehensive picture of the dynamic processes. For instance, simultaneously performing electrochemical measurements with spectroscopy and on-line mass spectrometry can correlate the device's performance with specific chemical reactions occurring at the electrode. mdpi.com
By applying and further developing these powerful in-operando tools, the scientific community can gain a deeper understanding of the mechanisms governing the performance and degradation of this compound in devices, paving the way for the rational design of more efficient and durable technologies. nsf.gov
Q & A
Q. How to handle conflicting interpretations of this compound’s magnetic properties in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
